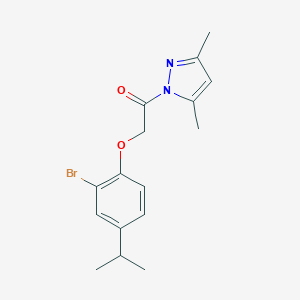![molecular formula C18H20F3N3O2S B319698 N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319698.png)
N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypropan-2-yl group, a phenyl group, and a trifluoromethyl-substituted pyrimidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrimidinyl group, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the methoxypropan-2-yl group and the formation of the propanamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- N-(1-methoxypropan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide
- N-(1-methoxypropan-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pentanamide
Uniqueness
N-(2-methoxy-1-methylethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxypropan-2-yl group provides additional steric and electronic effects. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20F3N3O2S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C18H20F3N3O2S/c1-11(10-26-3)22-16(25)12(2)27-17-23-14(13-7-5-4-6-8-13)9-15(24-17)18(19,20)21/h4-9,11-12H,10H2,1-3H3,(H,22,25) |
InChI Key |
HCQAIHCFWLPMPS-UHFFFAOYSA-N |
SMILES |
CC(COC)NC(=O)C(C)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
CC(COC)NC(=O)C(C)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-1,3-propanediylbis[2-(2-methoxyphenoxy)acetamide]](/img/structure/B319615.png)
![N,N'-1,3-propanediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B319616.png)
![2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319617.png)

![Ethyl 4-{[(1-bromo-2-naphthyl)oxy]acetyl}-1-piperazinecarboxylate](/img/structure/B319621.png)
![ethyl 2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319624.png)
![diethyl 3-methyl-5-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B319625.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319626.png)
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B319627.png)
![Methyl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)benzoate](/img/structure/B319630.png)
![N-[3-(2-cyanoethyl)phenyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319634.png)
![2-{[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]sulfanyl}-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B319635.png)
![N-(1-methoxypropan-2-yl)-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide](/img/structure/B319636.png)
![N-(tetrahydro-2-furanylmethyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B319640.png)
